2-Tert-butyl-1,3-benzoxazole

Description

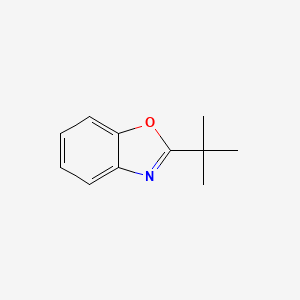

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORNPTDHRCBFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 2 Tert Butyl 1,3 Benzoxazole and Its Analogues

Classical and Established Synthetic Routes to the 2-Substituted Benzoxazole (B165842) Core

Traditional methods for constructing the benzoxazole scaffold are well-established and continue to be utilized, often serving as benchmarks for newer methodologies. These routes typically involve the formation of the oxazole (B20620) ring through cyclization of an ortho-aminophenol precursor.

One of the most fundamental and widely used methods for synthesizing 2-substituted benzoxazoles is the direct condensation of ortho-aminophenols with carboxylic acids or their derivatives, such as acid chlorides, esters, or anhydrides. This approach, often referred to as the Phillips condensation, typically requires harsh conditions, including high temperatures and the use of strong acids like polyphosphoric acid (PPA) or methanesulfonic acid, which act as both catalysts and dehydrating agents. researchgate.netnih.gov

For the synthesis of 2-tert-butyl-1,3-benzoxazole, this involves the reaction of an ortho-aminophenol with pivalic acid or a derivative thereof. The general mechanism proceeds via an initial N-acylation of the amino group of the ortho-aminophenol to form an ortho-hydroxy amide intermediate. Subsequent acid-catalyzed intramolecular cyclization, followed by dehydration, yields the final benzoxazole ring.

Methanesulfonic acid has proven to be a highly effective catalyst for a one-pot synthesis where acid chlorides are generated in situ from carboxylic acids, which then react with the ortho-aminophenol. researchgate.net This method demonstrates broad compatibility with various substituents on both the carboxylic acid and the aminophenol. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Benzoxazole Synthesis

| Carboxylic Acid Derivative | Catalyst/Reagent | Conditions | Key Feature | Reference |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | High Temperature | Classical dehydrating agent and solvent. nih.gov | nih.gov |

| Carboxylic Acids | Methanesulfonic Acid | High Temperature | In-situ generation of acylating agent. researchgate.net | researchgate.net |

| Acyl Chlorides | Base (e.g., Pyridine) | Moderate Temperature | Direct acylation followed by cyclization. | N/A |

| Esters | Acid/Base Catalysis | High Temperature | Generally requires forcing conditions. | N/A |

Oxidative cyclization provides an alternative pathway to 2-substituted benzoxazoles, typically starting from the condensation of an ortho-aminophenol with an aldehyde. In the case of this compound, pivalaldehyde would be the aldehyde of choice.

The reaction mechanism initiates with the formation of a Schiff base (or an anil) intermediate from the condensation of the ortho-aminophenol and the aldehyde. This intermediate then undergoes an intramolecular cyclization to form a dihydrobenzoxazole species. The final step is the oxidation of this dihydro-intermediate to the aromatic benzoxazole. A variety of oxidizing agents have been employed for this transformation, including:

Manganese dioxide (MnO₂)

Lead tetraacetate

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net

Iodine nih.gov

Elemental sulfur organic-chemistry.org

Oxygen or air, often in the presence of a catalyst researchgate.net

Recent developments have focused on metal-free oxidative systems. One such strategy involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mild oxidant that facilitates the cascade reaction with high selectivity. researchgate.net Another approach utilizes a DDQ/ethyl acetate (B1210297) system or a greener O₂/water system for the direct oxidative cyclization of catechols and primary amines to form 2-alkyl-substituted benzoxazoles. researchgate.net

The development of one-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, has been a major goal to improve efficiency, reduce waste, and simplify procedures. Many classical and modern methods have been adapted into one-pot protocols.

For instance, the reaction of ortho-aminophenol with carboxylic acids catalyzed by methanesulfonic acid is a one-pot procedure that avoids the isolation of the intermediate acid chloride. researchgate.net Similarly, many oxidative cyclization reactions are performed as one-pot processes where the initial Schiff base formation and subsequent oxidation occur in the same reaction vessel without isolating intermediates. tandfonline.com

Modern and Sustainable Synthetic Approaches

Reflecting the growing importance of environmental stewardship in chemical synthesis, modern approaches to benzoxazole formation prioritize green chemistry principles. These methods aim to reduce energy consumption, avoid hazardous solvents and reagents, and utilize renewable or recyclable catalysts.

Green chemistry principles are increasingly being integrated into the synthesis of benzoxazoles. This involves the use of environmentally benign catalysts, alternative energy sources like microwave and ultrasound irradiation, and the development of reactions with high atom economy that produce minimal waste. bohrium.comrsc.org

Examples of green synthetic strategies include:

Use of Recyclable Catalysts: Heterogeneous catalysts, such as metal oxides (TiO₂–ZrO₂) or ionic liquids supported on nanoparticles, can be easily recovered and reused, reducing waste and cost. bohrium.comrsc.org A Brønsted acidic ionic liquid gel has been developed as an efficient and reusable heterogeneous catalyst for benzoxazole synthesis. acs.org

Benign Oxidants: The use of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant is highly desirable as the only byproduct is water. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in solvent-free conditions, making the protocol practical and environmentally friendly. scienceandtechnology.com.vn

Table 2: Comparison of Classical vs. Green Synthetic Approaches

| Parameter | Classical Approach | Green Approach |

| Catalyst | Strong acids (PPA, H₂SO₄) | Recyclable catalysts (ionic liquids, metal oxides). bohrium.comacs.org |

| Solvent | High-boiling organic solvents | Solvent-free or aqueous media. organic-chemistry.orgbohrium.com |

| Oxidant | Stoichiometric heavy metals (Pb, Mn) | O₂, H₂O₂, Iodine. researchgate.netscienceandtechnology.com.vn |

| Energy | Conventional heating (long duration) | Microwave, Ultrasound (short duration). scienceandtechnology.com.vnmdpi.com |

| Byproduct | Acidic/toxic waste | Water or recyclable materials. bohrium.com |

A key focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents.

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer significant environmental benefits. These reactions are often facilitated by grinding the reactants together or by using a catalytic amount of a solid support or catalyst. Microwave irradiation is frequently paired with solvent-free conditions to accelerate the reaction. For example, 2-substituted benzoxazoles have been synthesized by the microwave-assisted condensation of ortho-aminophenol and aldehydes using iodine as an oxidant under solvent-free conditions, achieving high yields in short reaction times. scienceandtechnology.com.vn Another approach utilizes a reusable Brønsted acidic ionic liquid gel as a catalyst for the reaction between o-aminophenols and aldehydes under solvent-free conditions at 130 °C. acs.org

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic substrates often have low solubility in water, the use of catalysts or surfactants can facilitate the reaction. A simple and efficient method for benzoxazole synthesis involves the reaction of ortho-aminophenols and aldehydes in an aqueous medium using samarium triflate as a reusable acid catalyst under mild conditions. organic-chemistry.org An electrochemical, one-pot synthesis of 2-aminobenzoxazoles has also been developed in aqueous media, representing a green and efficient protocol. acs.org The O₂/water oxidative system provides a mild, green, and economical route for synthesizing C-2 alkyl-substituted benzoxazoles. researchgate.net

Green Chemistry Principles in Benzoxazole Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of benzoxazole synthesis, microwave irradiation has been successfully employed to drive the condensation of 2-aminophenols with various carbonyl compounds. This method often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating. nih.govmdpi.com

One common approach involves the reaction of 2-aminophenol (B121084) with carboxylic acids. For instance, the direct coupling of 2-aminophenol with carboxylic acids can be achieved under microwave irradiation in the absence of a catalyst and solvent, offering a green chemistry approach to 2-substituted benzoxazoles. mdpi.com In a specific example, various 2-substituted benzoxazoles were synthesized from 2-aminophenol and aromatic aldehydes in the presence of potassium cyanide as a catalyst under microwave irradiation. mdpi.com

Another notable microwave-assisted method involves the use of ZnO nanoparticles as a catalyst for the condensation of 2-aminophenol with aldehydes in ethanol. This method has been shown to be highly efficient, with reactions completing in as little as five minutes. nih.gov

The following table summarizes representative examples of microwave-assisted benzoxazole synthesis:

| Starting Materials | Catalyst/Reagents | Conditions | Yield | Reference |

| 2-Aminophenol, Carboxylic Acids | None (catalyst and solvent-free) | Microwave | Good | mdpi.com |

| 2-Aminophenol, Aromatic Aldehydes | Potassium Cyanide | Microwave | - | mdpi.com |

| 2-Aminophenol, Aldehydes | ZnO Nanoparticles | Microwave, Ethanol, 30°C, 5 min | High | nih.gov |

Ultrasound-Assisted Cyclizations (Sonochemical Methods)

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and enhance chemical reactions. This technique has been applied to the synthesis of benzoxazoles, often resulting in improved yields and shorter reaction times compared to silent reactions. researchgate.netbohrium.com

A green and efficient method for the synthesis of 2-substituted benzoxazoles involves the ultrasound-assisted reaction of 2-aminophenols with aldehydes. researchgate.netbohrium.com In one study, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) was used as a catalyst for the solvent-free sonication of 2-aminophenol and benzaldehyde (B42025) derivatives. The reactions were carried out at 70°C for 30 minutes, affording the desired benzoxazole products in moderate to good yields (up to 90%). researchgate.netbohrium.com This method is particularly attractive due to its mild conditions and the production of water as the only byproduct. researchgate.netbohrium.com

The application of ultrasound has also been explored in combination with other green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, making it a valuable tool for the sustainable synthesis of benzoxazole derivatives. semanticscholar.org

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. This technique has been successfully applied to the synthesis of 2-substituted benzoxazole derivatives.

In a study focused on eco-friendly synthetic methodologies, 2-(3,4-disubstituted phenyl)benzoxazole derivatives were prepared through a three-step process that included a mechanochemical approach for the cyclocondensation of Schiff bases. nih.gov The Schiff bases, previously synthesized from the corresponding aldehydes and 2-aminophenol, were reacted with sodium cyanide under mechanochemical conditions (ball milling) for 2 hours at a frequency of 14 Hz, leading to the formation of the target benzoxazoles in high yields. nih.gov This method avoids the use of bulk solvents, reduces waste, and can often be performed at room temperature.

Deep Eutectic Solvents (DES) and Ionic Liquid-Mediated Processes

Deep eutectic solvents (DES) and ionic liquids (ILs) have gained significant attention as green and recyclable alternatives to volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them excellent media and catalysts for a variety of organic transformations, including the synthesis of benzoxazoles. nih.gov

The use of a Brønsted acidic ionic liquid gel (BAIL gel) as a reusable heterogeneous catalyst has been reported for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions. mdpi.com The reaction proceeds at 130°C for 5 hours, affording a range of benzoxazole derivatives in high yields (85–98%). nih.gov The catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.govmdpi.com

In another approach, imidazolium chloride has been used as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives in the absence of other catalysts or additives. nih.govacs.org This method also provides moderate to excellent yields of the desired products. The use of an imidazolium chlorozincate(II) ionic liquid supported on magnetic nanoparticles has also been demonstrated as an effective catalyst under solvent-free sonication. researchgate.net

The following table provides examples of DES and ionic liquid-mediated benzoxazole synthesis:

| Catalyst/Medium | Starting Materials | Conditions | Yield | Reference |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | Solvent-free, 130°C, 5 h | 85-98% | nih.govmdpi.com |

| Imidazolium Chloride | 2-Aminophenols, DMF derivatives | - | Moderate to Excellent | nih.govacs.org |

| LAIL@MNP | 2-Aminophenol, Benzaldehydes | Solvent-free sonication, 70°C, 30 min | Up to 90% | researchgate.net |

Catalytic Methodologies in Benzoxazole Formation

Catalysis plays a crucial role in the efficient and selective synthesis of benzoxazoles. Both transition metal catalysis and organocatalysis have been extensively explored to facilitate the key bond-forming steps in the construction of the benzoxazole ring system.

Transition Metal-Catalyzed Oxidative Coupling and Cyclization

Transition metal catalysts are highly effective in promoting the oxidative coupling and cyclization reactions that lead to the formation of the benzoxazole core. A variety of metals, including copper, palladium, and iron, have been utilized in these transformations.

Copper catalysis is particularly prevalent in benzoxazole synthesis. A combination of a Brønsted acid (such as p-toluenesulfonic acid) and copper(I) iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to afford various 2-substituted benzoxazoles. acs.orgorganic-chemistry.orgorganic-chemistry.org This reaction tolerates a range of substituents on the 2-aminophenol ring. acs.orgorganic-chemistry.orgorganic-chemistry.org In another example, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org

Palladium-catalyzed reactions have also been employed for the synthesis of benzoxazoles. A three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide under palladium catalysis provides a route to oxazolines, which can be extended to the synthesis of benzoxazoles by using 1,2-aminophenols instead of amino alcohols. organic-chemistry.org

Iron catalysis has been demonstrated in a hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols, yielding a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org

The following table summarizes selected examples of transition metal-catalyzed benzoxazole synthesis:

| Catalyst | Starting Materials | Reaction Type | Yield | Reference |

| Brønsted Acid/CuI | 2-Aminophenols, β-Diketones | Cyclization | 64-89% | acs.orgorganic-chemistry.org |

| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Intramolecular Cyclization | - | organic-chemistry.org |

| Palladium Catalyst | Aryl Halides, 1,2-Aminophenols, tert-Butyl Isocyanide | Three-component Coupling | Excellent | organic-chemistry.org |

| Iron Catalyst | o-Hydroxynitrobenzenes, Alcohols | Redox Condensation | Very Good | organic-chemistry.org |

Organocatalysis and Brønsted Acid Catalysis

Organocatalysis and Brønsted acid catalysis offer metal-free alternatives for the synthesis of benzoxazoles, which is advantageous in avoiding potential metal contamination in the final products.

N-Heterocyclic carbenes (NHCs) have been used as organocatalysts for the intramolecular cyclization of aldimines, generated in situ from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles in good yields under mild conditions. organic-chemistry.org This reaction demonstrates a broad substrate scope. organic-chemistry.org

Brønsted acids are frequently used to catalyze the condensation and cyclization steps in benzoxazole synthesis. As mentioned previously, Brønsted acidic ionic liquids have proven to be effective and recyclable catalysts. nih.govmdpi.com Simple Brønsted acids like p-toluenesulfonic acid are often used in conjunction with other catalysts, such as transition metals, to promote the reaction. acs.orgorganic-chemistry.org The synthesis of benzoxazoles from 2-aminophenols and β-diketones, for instance, is catalyzed by a combination of a Brønsted acid and CuI. acs.orgorganic-chemistry.org

The development of novel organocatalytic and Brønsted acid-catalyzed systems continues to be an active area of research, with a focus on developing milder, more efficient, and environmentally benign synthetic routes to 2-substituted benzoxazoles.

Nanocatalyst Applications in Benzoxazole Synthesis

The use of nanocatalysts in organic synthesis has gained significant traction due to benefits like high surface-to-volume ratio, increased catalytic activity, and ease of recovery and reusability. researchgate.net These environmentally friendly catalysts are pivotal in green chemistry for the synthesis of benzoxazole derivatives. ajchem-a.com

A variety of nanocatalysts have been effectively employed for the synthesis of 2-substituted benzoxazoles, often through the condensation reaction of 2-aminophenols with aldehydes or other precursors. rsc.orgijpbs.com For instance, Fe3O4@SiO2-SO3H magnetic nanoparticles have been utilized as a solid acid catalyst for the preparation of 2-arylbenzoxazoles from 2-aminophenol and aryl aldehydes under solvent-free conditions. ajchem-a.com This method offers advantages such as reduced reaction times, high efficiency, and simple catalyst separation using an external magnet. ajchem-a.comckthakurcollege.net

Other notable nanocatalysts include:

Ag@Fe2O3 core-shell nanoparticles: These have demonstrated superior catalytic performance in the synthesis of 2-phenyl benzoxazole and its derivatives at room temperature. ckthakurcollege.net

Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP): This catalyst has been used for the synthesis of benzoxazoles from 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation. nih.gov

Nano ceria (CeO2), nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, and nano-ZSM-5 zeolites: These have all been reported as efficient heterogeneous catalysts for the one-pot synthesis of 2-aryl benzoxazoles. ijpbs.com

The general mechanism for the nanocatalyst-mediated synthesis of benzoxazoles from 2-aminophenol and an aldehyde involves the initial formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the final benzoxazole product. The nanocatalyst facilitates these steps by activating the reactants and providing a surface for the reaction to occur.

Table 1: Comparison of Nanocatalysts in Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | Solvent-free, 50°C | High | ajchem-a.com |

| Ag@Fe2O3 | 2-Aminophenol, Substituted Aromatic Aldehydes | Room Temperature | 88-97 | ckthakurcollege.net |

| LAIL@MNP | 2-Aminophenol, Benzaldehyde | Solvent-free, Ultrasound, 70°C | Good | nih.gov |

| Nano Ceria (CeO2) | 2-Aminophenol, Aryl/Heteroaryl/Aliphatic Aldehydes | Not specified | Not specified | ijpbs.com |

Electrochemical Pathways for Benzoxazole Generation

Electrochemical methods offer a green and efficient alternative for the synthesis of benzoxazoles, often avoiding the need for harsh reagents and simplifying purification processes. bohrium.com These methods typically involve the oxidative cyclization of precursors.

One prominent electrochemical approach involves the use of electrochemically generated hypervalent iodine(III) species. In this "ex-cell" process, the I(III) reagent is generated first and then added to ortho-iminophenols (formed from the reaction of 2-aminophenols and aldehydes), leading to a clean formation of benzoxazoles. acs.org This method is compatible with a wide array of redox-sensitive functional groups. acs.org The reaction can also be performed as a one-pot, two-step process where the hypervalent iodine mediator is added to the in-situ formed imine. acs.org

Another strategy involves the direct electrochemical oxidation of Schiff bases, generated from o-aminophenol and aldehydes, using a redox mediator like sodium iodide. acs.org This process is believed to proceed through an intramolecular cyclization of the Schiff base to form a benzoxazoline intermediate, which is then further oxidized to the benzoxazole. acs.org

Furthermore, an atom-economical and environmentally friendly method involves the electrochemical oxidation and cyclization of glycine (B1666218) derivatives through an intramolecular Shono-type oxidative coupling, which produces 2-substituted benzoxazoles in good yields without the need for transition metals or chemical oxidants, generating only hydrogen gas as a byproduct. organic-chemistry.org

Table 2: Electrochemical Synthesis of Benzoxazoles

| Precursors | Method | Key Features | Reference |

|---|---|---|---|

| o-Iminophenols | "Ex-cell" generation of hypervalent iodine(III) | Compatible with redox-sensitive groups | acs.org |

| o-Aminophenol, Aldehydes | In-situ Schiff base formation, subsequent oxidation | One-pot synthesis | acs.org |

| Glycine derivatives | Intramolecular Shono-type oxidative coupling | Transition metal- and oxidant-free | organic-chemistry.org |

Derivatization Strategies for this compound

The functionalization of the benzoxazole core is a key strategy for modifying its properties and developing new applications. Derivatization can occur at various positions on the heterocyclic ring system.

C-H Bond Functionalization and Arylation Reactions

Direct C-H bond functionalization has emerged as a powerful tool for the derivatization of benzoxazoles, offering an atom-economical approach to introduce new substituents. The C2 position of the benzoxazole ring is a primary target for such reactions.

Palladium-catalyzed C-H arylation is a widely studied method. thieme-connect.compolyu.edu.hk The benzoxazole moiety itself can act as a directing group to guide the arylation to a specific position. For instance, in 2-arylbenzoxazoles, the arylation often occurs at the ortho C-H position of the C2-aryl ring. thieme-connect.com Various palladium catalysts, in combination with different ligands and bases, have been developed to achieve high regioselectivity and yields. nih.gov Nickel-catalyzed direct arylation of benzoxazoles with aryl chlorides and bromides has also been reported, providing access to a range of arylated products. acs.org

Copper-catalyzed direct arylation of the benzoxazole C-H bond with aryl iodides has also been demonstrated. nih.gov Furthermore, rhodium-catalyzed direct arylation with phenyl bromide under microwave activation has been shown to be effective. nih.gov

A notable regioselective C-H bond arylation of benzoxazole derivatives at the C7 position has been achieved using a phosphine-free palladium chloride catalyst. This unique selectivity is proposed to occur through a (thio)phenoxy chelation-assisted C-H bond cleavage from an opened intermediate. acs.org

Table 3: Catalytic Systems for C-H Arylation of Benzoxazoles

| Catalyst System | Aryl Source | Position of Arylation | Reference |

|---|---|---|---|

| Pd(II) or Ru(II) with ligands | Iodoarenes | Ortho C-H of C2-aryl group | thieme-connect.com |

| Pd(OAc)2 / PPh3 | Arylsulfonyl hydrazides | C2 | polyu.edu.hk |

| Ni catalyst and ligands | Aryl chlorides and bromides | Not specified | acs.org |

| Cu(I) | Aryl iodides | C2 | nih.gov |

| Rh(I) | Phenyl bromide | Not specified | nih.gov |

| PdCl2 / PivOK | Not specified | C7 | acs.org |

Oxidative Amination of the Benzoxazole Ring System

The introduction of an amino group onto the benzoxazole ring system can significantly alter its biological and chemical properties. Oxidative amination provides a direct route to synthesize 2-aminobenzoxazoles.

A metal-free approach for the oxidative amination of benzoxazoles involves the activation of C-H bonds with secondary or primary amines in the presence of catalytic iodine and an oxidant like aqueous tert-butyl hydroperoxide (TBHP). acs.org This reaction proceeds smoothly at ambient temperature. The use of a reusable heterocyclic ionic liquid, such as 1-butylpyridinium (B1220074) iodide, as a catalyst for this transformation has also been reported, offering a green and efficient method. nih.gov

Electrochemical methods can also be employed for the oxidative amination of benzoxazoles. An electrochemically promoted coupling of benzoxazoles and amines can provide 2-aminobenzoxazoles using catalytic quantities of a tetraalkylammonium halide as a redox catalyst under constant current conditions. acs.orgorganic-chemistry.org This method avoids the use of excess chemical oxidants and simplifies the workup process. organic-chemistry.org

Furthermore, a Selectfluor-induced oxidative coupling reaction between purines and aromatic N-heterocycles, including benzoxazoles, has been developed to synthesize N-heteroaryl purine (B94841) derivatives without the need for a base or metal catalyst. acs.org

Table 4: Methods for Oxidative Amination of Benzoxazoles

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Metal-free oxidative amination | Catalytic iodine, TBHP | Ambient temperature, environmentally benign byproducts | acs.org |

| Ionic liquid-catalyzed amination | 1-Butylpyridinium iodide, oxidant | Recyclable catalyst, good to excellent yields | nih.gov |

| Electrochemical coupling | Tetraalkylammonium halide (redox catalyst) | Avoids excess chemical oxidants | acs.orgorganic-chemistry.org |

| Selectfluor-induced coupling | Selectfluor (oxidant) | Base- and metal-free | acs.org |

Chemical Reactivity and Transformation Mechanisms of 2 Tert Butyl 1,3 Benzoxazole

Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Ring System

The benzene (B151609) portion of the benzoxazole ring system can undergo electrophilic aromatic substitution, although it is generally deactivated by the fused electron-withdrawing oxazole (B20620) ring. The position of substitution is directed by the combined electronic effects of the heterocyclic ring and any existing substituents.

Detailed research on the electrophilic substitution of the parent benzoxazole molecule indicates a preference for substitution at the 6-position, followed by the 5-position. For instance, the nitration of benzoxazole typically yields 6-nitrobenzoxazole as the major product. researchgate.net This regioselectivity is attributed to the electronic deactivation at the ortho (positions 4 and 7) and para (position 5) positions relative to the oxygen atom, and the deactivating effect of the imine nitrogen.

In the case of 2-tert-butyl-1,3-benzoxazole, the substitution pattern is expected to follow this general trend, with electrophilic attack occurring on the benzene ring. The tert-butyl group at the 2-position primarily exerts a steric influence rather than a strong electronic directing effect on the fused benzene ring. Therefore, substitution is still anticipated to favor the 6-position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

| Reactant | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Benzoxazole | HNO₃/H₂SO₄ | 6-Nitrobenzoxazole | researchgate.net |

| Benzoxazole | Acyl nitrates/Zeolite catalysts | Mixture of isomers, regioselectivity depends on catalyst | cardiff.ac.uk |

Nucleophilic Additions and Substitutions

The C2 carbon of the benzoxazole ring is part of an aminal-like C=N double bond, making it electrophilic and susceptible to nucleophilic attack. However, in this compound, the presence of the stable carbon-carbon bond and the lack of a suitable leaving group on the C2 carbon make direct nucleophilic substitution challenging under standard conditions. ksu.edu.sa

For substitution to occur at the C2 position, a leaving group is typically required. For example, studies on 2-trichloromethylbenzoxazoles have shown that the trichloromethyl group can be displaced by various nucleophiles. researchgate.net

While direct substitution is difficult, the C2 position can be involved in nucleophilic addition reactions, which may be followed by ring opening. Strong nucleophiles, such as certain secondary amines, have been shown to attack the C2 carbon of the benzoxazole ring, leading to the cleavage of the C-O bond and formation of an o-hydroxyamidine adduct. lookchem.com This reaction demonstrates the inherent electrophilicity of the C2 position.

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, such as in the presence of strong acids, bases, or certain nucleophiles.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid, this compound is expected to undergo hydrolysis. The reaction would involve protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position, leading to ring opening and the formation of 2-amino-phenol and pivalic acid.

Base-Mediated Opening: As mentioned previously, strong nucleophiles like secondary amines can induce ring cleavage to form amidine derivatives. lookchem.com

Rearrangement Reactions: While rearrangements of the core this compound are not commonly reported, derivatives of the benzoxazole scaffold can undergo synthetically useful rearrangements. A notable example is the Smiles rearrangement, which has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles starting from benzoxazole-2-thiol derivatives. acs.org This intramolecular nucleophilic aromatic substitution proceeds via a spirocyclic intermediate. Another synthetic route to benzoxazoles involves the Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines. organic-chemistry.org

| Reaction Type | Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Ring Opening | Benzoxazole | Secondary Amines | o-Hydroxyamidine | lookchem.com |

| Smiles Rearrangement | Benzoxazole-2-thiol derivative | Base, Chloroacetyl chloride, Amine | N-substituted-2-aminobenzoxazole | acs.org |

| Lewis-Acid-Mediated Ring Cleavage | N-Acylbenzotriazole | AlCl₃, Heat | 2-Aryl Benzoxazole | acs.org |

Metalation and Cross-Coupling Reactions of Benzoxazole Scaffolds

Metalation followed by cross-coupling is a powerful strategy for the functionalization of the benzoxazole scaffold. These reactions typically target the C-H bonds on the benzene portion of the molecule.

Directed Ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a highly regioselective method for deprotonating the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the benzoxazole system, the oxazole ring itself can act as a DMG. The heteroatoms (nitrogen and oxygen) can coordinate to an organolithium reagent (e.g., n-butyllithium), facilitating the selective deprotonation of the adjacent C7-H bond. baranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 7-position.

The general mechanism involves:

Coordination of the organolithium reagent to the heteroatoms of the oxazole ring.

Regioselective deprotonation at the C7 position.

Reaction of the resulting aryllithium species with an electrophile.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are also extensively used to functionalize pre-halogenated benzoxazoles. For instance, a bromo- or iodo-substituted benzoxazole can readily participate in reactions like Suzuki, Stille, and Heck couplings to form new carbon-carbon bonds. These halogenated precursors can be synthesized either from halogenated 2-aminophenols or by direct halogenation of the benzoxazole ring. For example, 5-bromobenzoxazole has been shown to undergo palladium-catalyzed direct arylation reactions. researchgate.net This allows for the introduction of aryl and vinyl groups onto the benzene ring of the scaffold.

| Reaction Name | Benzoxazole Substrate | Coupling Partner | Catalyst System (Example) | Product | Reference |

|---|---|---|---|---|---|

| Direct C-H Arylation | Benzoxazole | Aryl Bromide | PdCl(C₃H₅)(dppb) | 2-Arylbenzoxazole | researchgate.net |

| Azide-Isocyanide Cross-Coupling | o-Azido alcohol | Isocyanide | Palladium Carbene Complex | 2-Aminobenzoxazole derivative | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 1,3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-tert-butyl-1,3-benzoxazole and its derivatives, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structures of newly synthesized benzoxazole (B165842) compounds. nih.govjbarbiomed.com For instance, in a study of tert-butyl (substituted benzamido)phenylcarbamate derivatives, the ¹H NMR spectrum showed a characteristic broad singlet for amine protons and a singlet signal for the NH proton. nih.gov

In the ¹H NMR spectrum of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone, the tert-butyl groups appear as singlets at 1.27 and 1.33 ppm, while aromatic protons are observed as multiplets in the 7.30-7.62 ppm range. researchgate.net Similarly, for 5-tert-butyl-2-(2-nitrophenyl)-benzoxazole, the ¹³C NMR spectrum provides key signals for the carbons of the tert-butyl group and the benzoxazole ring system. rsc.org The chemical shifts in NMR are sensitive to the electronic environment, allowing for the differentiation of various protons and carbons within the molecule.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for Benzoxazole Derivatives

| Compound | Aromatic Protons | tert-Butyl Protons | Other Protons | Solvent |

| 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone | 7.30-7.62 (m) | 1.27 (s), 1.33 (s) | 6.65 (s, H(6)), 14.50 (br s, OH) | CDCl₃ |

| tert-butyl(2-aminophenyl)carbamate | --- | --- | 6.28 (br s, -NH₂), 9.15 (s, NH) | --- |

| 2-(4-chlorophenyl) benzo[d] oxazole (B20620) | 7.9 (m), 7.6 (m), 6.4 (m), 6.6 (m) | --- | --- | CDCl₃ |

Data sourced from multiple studies for illustrative purposes. nih.govresearchgate.netjetir.org

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unravel more complex structural details and establish connectivity between atoms, multi-dimensional NMR techniques are employed. These experiments provide correlations between different nuclei, offering a more complete picture of the molecular framework.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is a proton-detected 2D experiment that shows cross-peaks for any J-coupled protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques reveal one-bond correlations between protons and heteronuclei, most commonly ¹³C. sdsu.eduresearchgate.netcolumbia.edu This is crucial for assigning carbon signals in the ¹³C NMR spectrum based on their attached protons. columbia.edu The HSQC experiment is generally more sensitive than ¹³C detection methods. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is vital for identifying long-range (two- or three-bond) correlations between protons and carbons. sdsu.eduyoutube.com It is instrumental in piecing together the carbon skeleton of the molecule and confirming the positions of substituents. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences. researchgate.net

Variable Temperature NMR Studies for Conformational Analysis

The conformation of molecules, particularly those with rotatable bonds, can be influenced by temperature. Variable Temperature (VT) NMR studies are conducted to investigate these conformational changes. For some N-Boc-substituted heterocyclic compounds, two sets of signals are observed in the NMR spectra due to the dynamic equilibrium between two conformers formed by the rotation of the Boc moiety. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to the interconversion between different conformers. This can provide valuable information about the energy barriers to rotation and the relative populations of different conformations.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govjbarbiomed.comjetir.org High-resolution mass spectrometry can provide the exact mass of the molecular ion, which aids in determining the molecular formula. clockss.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization is often characteristic of its structure. For benzoxazole derivatives, the fragmentation pathways can be complex but offer insights into the stability of different parts of the molecule. researchgate.net For instance, the mass spectrum of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone shows a molecular ion peak at m/z 396 and several fragment ions corresponding to the loss of various groups. researchgate.net In some cases, the fragmentation of benzoxazoles involves the initial loss of CO followed by the loss of HCN. clockss.org The study of these fragmentation pathways helps in confirming the proposed structure and can be used to differentiate between isomers.

Interactive Data Table: Mass Spectrometry Data for Selected Benzoxazole Derivatives

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | 184 | --- |

| 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone | 396 | 368, 353, 339, 322, 292 |

| 2-(4-chlorophenyl) benzo[d] oxazole | 229 | --- |

Data compiled from various research articles. jbarbiomed.comresearchgate.netjetir.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.govjbarbiomed.comjetir.org In benzoxazole derivatives, the IR spectra typically show absorption bands corresponding to C=N, C=C, and C-O stretching vibrations. jetir.org For example, the IR spectrum of 2-(4-chlorophenyl) benzo[d] oxazole shows characteristic peaks at 1515 cm⁻¹ (C=N), 1587 cm⁻¹ (C=C), and 1276 cm⁻¹ (C-O). jetir.org The presence of a tert-butyl group can be identified by the characteristic C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy and can provide additional information about the molecular structure. While not as commonly reported for routine characterization, it can be a powerful tool for studying the vibrational modes of the benzoxazole ring system and its substituents.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission Studies

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. These techniques provide insights into the electronic structure and photophysical properties of this compound and its derivatives.

UV-Visible Absorption Spectroscopy : Benzoxazole derivatives typically exhibit strong absorption in the UV region. rsc.orgscielo.br The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the benzoxazole ring and the solvent used. scielo.brresearchgate.net For example, a study on 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (B33073) (BTBB) in various solvents showed that the absorption spectra are sensitive to the solvent polarity. researchgate.nettandfonline.com

Fluorescence Emission Studies : Many benzoxazole derivatives are highly fluorescent, emitting light in the visible region upon excitation with UV light. rsc.orgperiodikos.com.br The fluorescence emission spectrum is also sensitive to the molecular structure and the environment. periodikos.com.brresearchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be high for some benzoxazole derivatives, making them useful as fluorescent probes and in materials science. periodikos.com.bracs.org For instance, carbazole-based benzoxazole derivatives have been shown to exhibit interesting fluorescence properties, including changes in emission color in response to external stimuli. rsc.org

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of several benzoxazole derivatives has been determined using single-crystal X-ray diffraction. nih.govscispace.comnih.gov For example, the crystal structure of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazole-2-yl)-2-thienyl]-1,3-benzoxazole reveals that the two 1,3-benzoxazole rings are nearly planar. nih.gov In the crystal structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone, the geometry and bond lengths of the molecule have been precisely determined. researchgate.net These crystallographic studies provide a solid foundation for understanding the structure-property relationships of these compounds.

Interactive Data Table: Crystallographic Data for a Benzoxazole Derivative

| Parameter | Value |

| Compound | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0508(8) |

| b (Å) | 12.0159(10) |

| c (Å) | 10.0074(9) |

| β (°) | 94.761(5) |

| Volume (ų) | 1324.25(19) |

Data from a single crystal X-ray diffraction study. scispace.com

Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. tu-braunschweig.de It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are instrumental in understanding the electronic structure and predicting the reactivity of benzoxazole (B165842) derivatives. researchgate.net

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

These calculations allow for the determination of global and local reactivity descriptors, which predict how and where a molecule is likely to react. researchgate.net For instance, Natural Bond Orbital (NBO) analysis can reveal charge transfer interactions within the molecule, and Molecular Electrostatic Potential (MESP) maps visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net

| Descriptor | Definition | Significance in Predicting Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy corresponds to a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference between LUMO and HOMO energies | Relates to chemical stability and reactivity. A smaller gap implies lower kinetic stability and higher reactivity. nih.gov |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | Measures the molecule's resistance to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | Measures the molecule's ability to be reduced. |

| Global Hardness (η) | Measure of resistance to change in electron distribution (η ≈ (IP - EA)/2) | Hard molecules have a large energy gap and are less reactive. researchgate.net |

| Electrophilicity Index (ω) | Measure of the energy lowering of a molecule when it accepts electrons | Quantifies the global electrophilic nature of the molecule. researchgate.net |

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For 2-tert-butyl-1,3-benzoxazole, this analysis focuses on the orientation of the bulky tert-butyl group relative to the planar benzoxazole ring system. The benzoxazole moiety itself is nearly planar. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior in a biological environment, such as its interaction with a target protein. nih.gov

In a typical MD simulation, the benzoxazole derivative is placed in a simulated environment (e.g., a box of water molecules) with its target protein. The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a short time step. Repeating this process for millions of steps allows for the observation of the system's dynamics over nanoseconds or even microseconds. mdpi.com

These simulations are crucial for assessing the stability of the ligand-protein complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position and the Root Mean Square Fluctuation (RMSF) of the protein's residues are analyzed to determine if the binding is stable. The number and duration of hydrogen bonds formed between the ligand and the protein are also monitored, providing insight into the strength and specificity of the interaction. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

In silico modeling plays a pivotal role in establishing the Structure-Activity Relationship (SAR) for a series of compounds. SAR studies aim to understand how specific structural features of a molecule, such as the presence of certain functional groups, influence its biological activity. researchgate.net For benzoxazole derivatives, SAR analyses have shown that the type and position of substituents on the benzoxazole core can significantly alter their biological effects, such as antiproliferative or antimicrobial activity. researchgate.netscispace.com

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). nih.gov The primary goal of docking is to predict the binding mode and affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

Docking studies have been extensively used to investigate the potential of benzoxazole derivatives against various biological targets. mdpi.comnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for thousands of different positions and conformations. The results reveal crucial binding interactions, such as hydrogen bonds with specific amino acid residues, hydrophobic interactions, and π-π stacking. mdpi.com The oxygen and nitrogen atoms in the benzoxazole ring often act as hydrogen bond acceptors, while the aromatic rings can participate in stacking interactions. mdpi.com These studies are fundamental for rational drug design, providing a structural basis for a compound's activity and guiding the synthesis of more potent derivatives. researchgate.net

| Benzoxazole Derivative Class | Protein Target | PDB ID | Typical Docking Score (kcal/mol) | Key Interacting Residues/Interactions | Potential Application |

|---|---|---|---|---|---|

| 2-Substituted Benzoxazoles | DNA Gyrase | 1KZN | -6.0 to -7.0 | Asp73, Gly77, Arg76 | Antibacterial nih.gov |

| Benzoxazole-Benzamide Conjugates | VEGFR-2 | 4ASE | -8.5 to -10.0 | Cys919, Asp1046, Glu885 | Anticancer (Anti-angiogenesis) nih.gov |

| Thymoquinone-derived Benzoxazoles | Topoisomerase II | 1ZXM | -7.5 to -9.0 | Asn120, Tyr165 | Anticancer mdpi.com |

| 2-Aryl Benzoxazoles | Prostaglandin H2 Synthase (PGHS) | 1PTH | -6.0 to -7.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory researchgate.net |

| Benzoxazole-Thioacetamides | Akt (Protein Kinase B) | 1UNQ | -7.0 to -8.5 | Lys14, Glu17 | Anticancer researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model for a benzoxazole inhibitor might include features like a hydrogen bond acceptor (from the N or O atoms), a hydrophobic feature (the tert-butyl group), and an aromatic ring feature. nih.gov

Once a pharmacophore model is developed, it can be used for virtual screening. nih.gov This process involves computationally searching large databases containing millions of chemical compounds to identify other molecules that fit the pharmacophore model. mdpi.com These "hits" are then prioritized for further investigation, such as molecular docking and, eventually, experimental testing. This approach is highly efficient for discovering novel chemical scaffolds that may possess the desired biological activity, accelerating the early stages of drug discovery. nih.govtandfonline.com

Prediction of Spectroscopic Properties (e.g., Computational UV-Vis)

Computational chemistry, particularly through methods like Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as this compound. mdpi.comresearchgate.netnih.gov These theoretical investigations provide valuable insights into the electronic transitions that govern the absorption of ultraviolet and visible light, complementing and guiding experimental studies. nih.govrsc.org

The prediction of the UV-Vis spectrum for this compound would typically involve optimizing the molecule's ground-state geometry using DFT. Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are indicative of the intensity of these absorptions. researchgate.net

Research on related benzoxazole derivatives has demonstrated that the choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis set (e.g., 6-31+G(d), 6-311++G(3d,3p)) can influence the accuracy of the predicted spectra when compared to experimental data. researchgate.netnih.govtandfonline.comresearchgate.net Solvation models are also frequently incorporated to simulate the effect of different solvents on the spectroscopic properties. tandfonline.comresearchgate.net

For this compound, the primary electronic transitions responsible for its UV absorption are expected to be of the π → π* type, localized on the benzoxazole core. researchgate.net The tert-butyl group, being an alkyl substituent, is not expected to significantly shift the absorption maxima compared to the parent 1,3-benzoxazole, but it may have minor effects on the electronic structure and transition probabilities.

A hypothetical computational study on this compound would generate data detailing the key electronic transitions. The results would likely show a strong absorption band in the UV region. The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would further elucidate the nature of these electronic transitions. nih.gov

Below is an interactive data table illustrating the kind of results that would be expected from a TD-DFT calculation for this compound in a common solvent like ethanol. The values are representative based on studies of similar benzoxazole compounds.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| 4.52 | 274 | 0.15 | HOMO -> LUMO |

| 5.18 | 239 | 0.45 | HOMO-1 -> LUMO |

| 5.85 | 212 | 0.32 | HOMO -> LUMO+1 |

This predictive capability of computational methods is invaluable for understanding the photophysical properties of this compound and for the rational design of new benzoxazole derivatives with tailored spectroscopic characteristics for various applications. mdpi.com

Investigation of Biological Activities and Mechanisms of Action in Vitro and in Silico

Antimicrobial Research

Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial potential, attributable to their structural similarity to natural biomolecules like adenine (B156593) and guanine (B1146940), which allows for interaction with biological systems. researchgate.netnih.gov Their lipophilic nature can enhance permeability through microbial cell membranes, facilitating intracellular accumulation and interaction with key biomolecules. mdpi.com

Derivatives of 2-substituted benzoxazoles have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies have shown that modifications at the 2- and 5-positions of the benzoxazole core are critical for antimicrobial potency. mdpi.com For instance, certain novel 2-arylbenzoxazole derivatives have been evaluated for their in vitro antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. mdpi.com

In one study, a series of 2-substituted benzoxazole derivatives exhibited potent activity, particularly against E. coli. nih.gov Another investigation highlighted a specific derivative, substituted at the 2-position with a 4-(piperidinethoxy)phenyl unit, which showed significant activity against the Gram-negative bacterium P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and the Gram-positive bacterium Enterococcus faecalis with an MIC of 0.5 μg/mL. mdpi.com The antibacterial activities of these compounds are often compared to standard antibiotics to gauge their potential. nih.govwisdomlib.org

| Bacterial Strain | Derivative Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 2-(4-(piperidinethoxy)phenyl) derivative | 0.25 | mdpi.com |

| Enterococcus faecalis | 2-(4-(piperidinethoxy)phenyl) derivative | 0.5 | mdpi.com |

| Escherichia coli | 2-phenyl and 2-N-phenyl derivatives | Active at 25 μg/mL | nih.gov |

The antifungal potential of the benzoxazole scaffold has also been a subject of extensive research. nih.govnih.gov Various 2-substituted benzoxazole derivatives have been screened for their efficacy against fungal pathogens like Candida albicans and Aspergillus clavatus. nih.gov While some studies report moderate antifungal activity for certain derivatives, others have identified compounds with significant potency. nih.gov

For example, a study on 2-(aryloxymethyl) benzoxazole derivatives found that several compounds exhibited significant antifungal activities against a panel of eight phytopathogenic fungi. nih.gov Specifically, some derivatives were more potent against F. solani than the positive control, hymexazol. nih.gov Another investigation into 13 different benzoxazole and benzothiazole (B30560) derivatives revealed that one compound displayed strong action against C. krusei with an MIC of 15.6 µg/mL, and also showed activity against C. albicans (MIC 62.5 µg/mL) and C. tropicalis (MIC 125.0 µg/mL). scilit.comnih.gov

| Fungal Strain | Derivative Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Candida krusei | Benzoxazole derivative (Compound 1) | 15.6 | scilit.comnih.gov |

| Candida albicans | Benzoxazole derivative (Compound 1) | 62.5 | scilit.comnih.gov |

| Candida tropicalis | Benzoxazole derivative (Compound 1) | 125.0 | scilit.comnih.gov |

| Fusarium solani | 2-(phenoxymethyl)benzo[d]oxazole (Compound 5h) | 4.34 | nih.gov |

The emergence of drug-resistant mycobacterial strains has spurred the search for new therapeutic agents, with benzoxazole derivatives showing promise in this area. nih.gov Research has demonstrated the antimycobacterial potential of 2-substituted benzoxazoles against various Mycobacterium species. nih.govnih.gov

A quantitative structure-activity relationship (QSAR) study analyzed the antimycobacterial activity of 2-(substituted benzyl)sulfanyl benzoxazoles against strains including Mycobacterium kansasii and Mycobacterium tuberculosis. nih.gov The study found that derivatives with high polarizability, low lipophilicity, and electron-withdrawing substituents generally exhibited the highest antimycobacterial activity. nih.gov Another study highlighted that highly lipophilic 5,7-di-tert-butyl-benzoxazoles possess activity against nontuberculous mycobacteria like M. kansasii and M. avium, against which isoniazid (B1672263) is inactive. nih.gov More recently, a scaffold hopping approach led to the discovery of a benzoxazole scaffold that targets Pks13, an essential enzyme for M. tuberculosis cell wall biosynthesis, with several novel compounds showing potent MICs against the bacterium. acs.org

Understanding the mechanism of action is crucial for drug development. For benzoxazole derivatives, several molecular mechanisms have been proposed and investigated.

DNA Gyrase Inhibition: Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives can be linked to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov Computational results indicate that this inhibition is a plausible mechanism for their antibacterial effects. benthamdirect.com

Metal Ion Chelation: The ability of certain benzoxazole derivatives to chelate metal ions has been implicated in their biological activity. nih.gov For instance, 2-(2'-hydroxyphenyl)benzoxazole analogs can form complexes with divalent cations such as Cu²⁺, Zn²⁺, and Ni²⁺. nih.gov This metal binding has been correlated with cytotoxicity in some benzoxazole compounds. nih.gov Studies on UK-1, an anticancer agent with a benzoxazole core, and its synthetic analogs suggest that metal ion complexation is an important factor in their activity, potentially mediating DNA binding. nih.gov The potency of these compounds often increases upon coordination with various transition metals. nih.gov

Antiproliferative and Anticancer Studies on Cell Lines

Beyond their antimicrobial properties, benzoxazole derivatives have emerged as a versatile scaffold for the design of potent anticancer agents, exhibiting a wide spectrum of pharmacological activities. mdpi.commdpi.com

A multitude of studies have documented the promising in vitro antiproliferative activity of novel benzoxazole derivatives against various human cancer cell lines. mdpi.com

For example, a series of newly synthesized 2-(3,4-disubstituted phenyl)benzoxazole derivatives displayed significant anticancer activity, particularly against non-small cell lung cancer (NCI-H460) cells. mdpi.com Several of these derivatives showed enhanced activity compared to the reference drug, etoposide (B1684455). mdpi.com In another study, a set of novel benzoxazole derivatives were evaluated as potential VEGFR-2 inhibitors, with five compounds displaying high growth inhibitory activities against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.govnih.gov The most potent of these, compound 12l, exhibited IC₅₀ values of 10.50 μM against HepG2 and 15.21 μM against MCF-7 cells. nih.gov Further research highlighted that certain synthesized benzoxazole derivatives exhibited moderate to strong cytotoxic effects against four different cancer cell lines, with two compounds being particularly potent against hepatocellular carcinoma and breast cancer cell lines, with IC50 values of 5.5±0.22 μg/ml and 5.6±0.32 μg/ml, respectively. africaresearchconnects.com

| Cancer Cell Line | Derivative Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular carcinoma) | Compound 12l | 10.50 | nih.gov |

| MCF-7 (Breast cancer) | Compound 12l | 15.21 | nih.gov |

| NCI-H460 (Non-small cell lung cancer) | 2-(3,4-disubstituted phenyl)benzoxazoles | Active (outperformed etoposide) | mdpi.com |

| Capan-1 (Pancreatic cancer) | Compound 36 | 2.0 | mdpi.com |

| HCT-116 (Colon cancer) | Compound 36 | 5.7 | mdpi.com |

Mechanisms of Antiproliferative Action

The antiproliferative properties of benzoxazole derivatives have been attributed to several distinct cellular mechanisms. Research indicates that these compounds can exert their anticancer effects through DNA intercalation, the inhibition of critical enzymes, and the disruption of key cellular signaling pathways. researchgate.netmdpi.com

DNA Intercalation: Certain benzoxazole derivatives have been identified as DNA intercalating agents. researchgate.netmdpi.com This mechanism involves the insertion of the planar benzoxazole scaffold between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and the induction of cell death. The structural similarity of the benzoxazole ring system to the heterocyclic adenine and guanine bases found in nucleic acids is thought to contribute to this intercalating ability.

Enzyme Inhibition: A primary mechanism by which benzoxazole derivatives exhibit antiproliferative activity is through the inhibition of various enzymes that are crucial for cancer cell growth and survival. researchgate.net Derivatives have been developed as potent inhibitors of several target proteins, including vascular endothelial growth factor receptor (VEGFR) kinase and DNA topoisomerases. researchgate.net By blocking the activity of these enzymes, benzoxazole compounds can interfere with essential processes such as angiogenesis and DNA maintenance, thereby impeding tumor growth.

Signaling Pathway Disruption: Disruption of cellular signaling pathways is another key strategy through which benzoxazole compounds exert their anticancer effects. researchgate.net For instance, some derivatives have been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). The NF-κB pathway is critical for cancer cell survival and proliferation, and its inhibition can lead to enhanced apoptosis (programmed cell death). By modulating such pathways, these compounds can effectively halt the progression of cancer.

Specific Enzyme Inhibition Studies

In vitro studies have demonstrated that benzoxazole derivatives can selectively inhibit specific enzymes that play a pivotal role in cancer progression. These include topoisomerases, Poly (ADP-ribose) polymerase-2 (PARP-2), and Cyclooxygenase-2 (COX-2).

Topoisomerases: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. tandfonline.com Their inhibition is a common strategy in cancer therapy. Certain 2,5-disubstituted-benzoxazole derivatives have been identified as potent eukaryotic DNA topoisomerase I and II inhibitors. tandfonline.comesisresearch.org For example, compounds such as 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole act as topoisomerase I poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA breaks and cell death. tandfonline.comesisresearch.org Other derivatives, like 5-Chloro-2-(p-methylphenyl)benzoxazole, have shown significant activity as topoisomerase II inhibitors, proving more potent than the reference drug etoposide in some cases. tandfonline.comesisresearch.org The benzoxazole ring is considered a critical structural feature for this inhibitory activity. tandfonline.com

PARP-2: Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair. google.com Inhibiting these enzymes, particularly in cancers with existing DNA repair defects (like those with BRCA mutations), can lead to cancer cell death. google.com Novel benzoxazole derivatives have been designed and evaluated as PARP-2 inhibitors. nih.govnih.gov In studies targeting breast cancer, specific compounds proved to be highly active PARP-2 inhibitors, with IC₅₀ values as low as 0.057 µM. nih.govnih.gov These compounds were shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines. nih.govnih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for producing prostaglandins, which are mediators of inflammation and are also implicated in cancer development. nano-ntp.com Several novel series of benzoxazole derivatives have been synthesized and investigated for their ability to selectively inhibit COX-2. nano-ntp.comjocpr.comresearchgate.net In vitro assays confirmed that many of these compounds exhibit moderate to potent COX-2 inhibitory activity, with some derivatives showing IC₅₀ values comparable to or better than the standard selective COX-2 inhibitor, Celecoxib. nano-ntp.comjocpr.com The data suggests that the benzoxazole scaffold is a promising candidate for developing selective COX-2 inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |

| Benzoxazole Derivatives | Topoisomerase I | Act as poisons, stabilizing the topo-DNA cleavable complex. More potent than camptothecin (B557342) in some cases. tandfonline.comesisresearch.org | 14.1 µM to 495 µM esisresearch.org |

| Benzoxazole Derivatives | Topoisomerase II | Exhibit significant inhibitory activity, with higher potency than etoposide for some compounds. tandfonline.comesisresearch.org | 17.4 µM to 91.41 µM esisresearch.org |

| Benzoxazole-Triazole Hybrids | PARP-2 | Demonstrate potent inhibition and induce apoptosis in breast cancer cell lines. nih.govnih.gov | 0.057 µM and 0.07 µM nih.govnih.gov |

| Benzoxazole Carboxylates | COX-2 | Show good to moderate activity, with some compounds being more potent than Refecoxib. jocpr.comresearchgate.net | 6.40 µM and 9.39 µM jocpr.com |

Other Biological Activity Research (In Vitro)

Anti-Inflammatory Potential

Benzoxazole derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.govimedpub.com In vitro studies often link this activity to the inhibition of enzymes like COX-2 and the modulation of inflammatory pathways. nih.gov For example, a series of benzoxazolone derivatives were found to exhibit anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6. nih.gov The most active of these compounds demonstrated a direct binding to myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response, suggesting a specific mechanism of action. nih.gov Various synthesized series of 2-substituted benzoxazoles have consistently shown significant anti-inflammatory effects in cellular assays. nih.gov

Analgesic Properties

The investigation into the analgesic, or pain-relieving, properties of benzoxazole derivatives is often conducted alongside anti-inflammatory studies, as pain is a primary symptom of inflammation. nih.govnih.govresearchgate.net Research on novel synthesized benzoxazole compounds has revealed promising anti-nociceptive effects in various models. nih.gov The mechanism is frequently linked to the inhibition of the COX enzymes, which are central to the production of pain and inflammation mediators. researchgate.net

Anticonvulsant Effects

Certain derivatives of the benzoxazole scaffold have been evaluated for their potential to manage seizures. Specifically, a series of 2(3H)-benzoxazolone derivatives were synthesized and tested for anticonvulsant activity. nih.gov Several of these compounds showed significant efficacy against maximal electroshock (MES)-induced seizures, a standard screening model for anticonvulsant drugs. nih.gov Further investigation into their mechanism revealed that the most active compounds bind with high affinity to sigma 1 receptors, which are implicated in the modulation of neuronal excitability. nih.gov The thiazole (B1198619) nucleus, when incorporated into a benzoxazole structure, has also been noted for its association with anticonvulsant activity. imedpub.com

HIV-1 Reverse Transcriptase Inhibition

The benzoxazole nucleus is a key structural feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). thieme-connect.com HIV-1 reverse transcriptase (RT) is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Studies have shown that certain 2,5,6-substituted benzoxazole derivatives can inhibit HIV-1 RT activity in vitro, with some compounds exhibiting IC₅₀ values in the low micromolar range. thieme-connect.com More recent research has identified oxazole-benzenesulfonamide derivatives that inhibit HIV-1 replication by a novel mechanism. nih.govnih.gov Instead of blocking the enzyme's catalytic site directly, these compounds bind to HIV-1 RT and disrupt its crucial interaction with a cellular protein, eEF1A, thereby inhibiting the reverse transcription process inside the host cell. nih.govnih.gov This alternative mechanism is effective against both wild-type and NNRTI-resistant strains of HIV-1. nih.govnih.gov

| Biological Activity | Key Findings |

| Anti-Inflammatory | Inhibition of IL-6 production via binding to myeloid differentiation protein 2 (MD2). nih.gov Many derivatives show significant activity linked to COX-2 inhibition. nih.gov |

| Analgesic | Derivatives show promising anti-nociceptive effects, often linked to the inhibition of COX enzymes. nih.govresearchgate.net |

| Anticonvulsant | 2(3H)-benzoxazolone derivatives show significant activity against MES-induced seizures, potentially via sigma 1 receptor binding. nih.gov |

| HIV-1 RT Inhibition | Derivatives can directly inhibit enzyme activity or disrupt the RT-eEF1A protein-protein interaction, effective against resistant strains. thieme-connect.comnih.govnih.gov |

Applications in Advanced Materials Science and Catalysis

Organic Electronics and Optoelectronic Devices

Derivatives of 2-tert-butyl-1,3-benzoxazole are explored in various organic electronic applications due to their inherent photophysical properties. nih.govmdpi.com The benzoxazole (B165842) core is a key component in many fluorophores, contributing to efficient emission in the UV and deep-blue spectral ranges, making these compounds candidates for emissive layers in electronic devices. spiedigitallibrary.org

The benzoxazole framework is a constituent of various materials developed for Organic Light-Emitting Diodes (OLEDs). The tert-butyl group is particularly beneficial in this context, as it can improve the solubility of the molecules and reduce aggregation-caused quenching of excitons in the solid state by inhibiting intermolecular π–π stacking. rsc.orgmdpi.com This leads to the formation of stable amorphous films, a desirable morphology for OLED fabrication. researchgate.net

Research has investigated derivatives such as 2-(p-tert-butylphenyl)benzoxazole (Bzx) for use in OLEDs. While the monomeric Bzx did not exhibit photoluminescence in neat films, a related bis-chromophore, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx), was found to be an efficient emitter. spiedigitallibrary.org The twisted molecular structure of the dimer reduces aggregation-induced fluorescence quenching. spiedigitallibrary.org OLEDs incorporating BBzx in a neat film configuration displayed a deep-blue emission at 430 nm with CIE coordinates of (0.157, 0.044) and achieved an external quantum efficiency (EQE) of 1.2%. spiedigitallibrary.org This suggests that derivatives based on the 2-(p-tert-butylphenyl)benzoxazole structure are promising candidates for efficient deep-blue emitters in OLED applications. spiedigitallibrary.org

Table 1: Performance of an OLED Device Incorporating a 2-(p-tert-butylphenyl)benzoxazole Derivative

| Compound | Emission Wavelength (nm) | CIE Coordinates | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| BBzx | 430 | (0.157, 0.044) | 1.2 |

Data sourced from research on oxazole-based chromophores in neat film OLEDs. spiedigitallibrary.org

While direct applications of this compound in organic photovoltaics (OPVs) are not extensively documented, research on the closely related 2,1,3-benzoxadiazole (BO) isomer highlights the potential of the benzoxazole core in this field. soton.ac.ukresearchgate.netrsc.org In donor-acceptor-donor type molecules designed for bulk heterojunction (BHJ) OPV devices, the choice of the heteroatom in the acceptor unit is critical. soton.ac.ukrsc.org